molecular formula C7H6BrClO2S B3426717 4-Bromophenyl chloromethyl sulfone CAS No. 54091-06-4

4-Bromophenyl chloromethyl sulfone

Cat. No.: B3426717
CAS No.: 54091-06-4
M. Wt: 269.54 g/mol
InChI Key: AHXUVTKVCMOKIX-UHFFFAOYSA-N
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Description

4-Bromophenyl chloromethyl sulfone is an organic compound with the molecular formula C7H6BrClO2S. It is a sulfone derivative, characterized by the presence of a bromine atom attached to a phenyl ring, a chloromethyl group, and a sulfone functional group.

Biochemical Analysis

Biochemical Properties

4-Bromophenyl chloromethyl sulfone is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of this compound with various enzymes and proteins, leading to the formation of new bonds .

Cellular Effects

. For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura coupling reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

In a 13-week subacute toxicity study, Wistar SPF rats were fed diets containing this compound at various levels . Over time, significant changes were observed in the rats’ plasma protein and calcium levels, indicating the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In the same study, it was observed that the effects of this compound varied with different dosages . At higher doses, the rats showed increases in plasma protein and calcium and a decreased A/G ratio . The maximum no-effect level of this compound was determined to be 100 ppm .

Metabolic Pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds are known to interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromophenyl chloromethyl sulfone typically involves the reaction of 4-bromobenzyl chloride with sulfur dioxide and an oxidizing agent. One common method includes the use of sodium sulfite and hydrogen peroxide as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfone product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl chloromethyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromophenyl chloromethyl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    4-Bromophenyl methyl sulfone: Similar structure but with a methyl group instead of a chloromethyl group.

    4-Bromobenzyl chloride: Lacks the sulfone group, making it less reactive in certain reactions.

    4-Bromophenyl sulfone: Similar structure but without the chloromethyl group.

Uniqueness: 4-Bromophenyl chloromethyl sulfone is unique due to the presence of both the chloromethyl and sulfone groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful reagent in various research applications .

Properties

IUPAC Name

1-bromo-4-(chloromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXUVTKVCMOKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043906
Record name 4-Bromophenyl chloromethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24437-60-3, 54091-06-4
Record name Benzene, 1-bromo-3-((chloromethyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024437603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenylchloromethyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054091064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenyl chloromethyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-((chloromethyl)sulfonyl)benzene
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Record name BENZENE, 1-BROMO-4-((CHLOROMETHYL)SULFONYL)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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